Cas no 62913-08-0 ((1R,7aR,1'R,7a'R)-4,4'-nonane-1,9-diylbis[1-(hydroxymethyl)hexahydro-1H-pyrrolizinium] dibromide)
![(1R,7aR,1'R,7a'R)-4,4'-nonane-1,9-diylbis[1-(hydroxymethyl)hexahydro-1H-pyrrolizinium] dibromide structure](https://pt.kuujia.com/scimg/cas/62913-08-0x500.png)
62913-08-0 structure
Nome do Produto:(1R,7aR,1'R,7a'R)-4,4'-nonane-1,9-diylbis[1-(hydroxymethyl)hexahydro-1H-pyrrolizinium] dibromide
(1R,7aR,1'R,7a'R)-4,4'-nonane-1,9-diylbis[1-(hydroxymethyl)hexahydro-1H-pyrrolizinium] dibromide Propriedades químicas e físicas
Nomes e Identificadores
-
- (1R,7aR,1'R,7a'R)-4,4'-nonane-1,9-diylbis[1-(hydroxymethyl)hexahydro-1H-pyrrolizinium] dibromide
- [(1R,8R)-4-[9-[(1R,8R)-1-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-4-yl]nonyl]-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methanol,dibromide
- DTXSID00978715
- 4,4'-(Nonane-1,9-diyl)bis[1-(hydroxymethyl)hexahydro-1H-pyrrolizin-4-ium] dibromide
- Lindelofidinium, 4,4'-(1,9-nonamethylene)bis-, dibromide
- 62913-08-0
- 1H-Pyrrolizinium, 4,4'-(1,9-nonamethylene)bis(hexahydro-1-hydroxymethyl-, dibromide, (1R-trans)-
-
- Inchi: InChI=1S/C25H48N2O2.2BrH/c28-20-22-12-18-26(16-8-10-24(22)26)14-6-4-2-1-3-5-7-15-27-17-9-11-25(27)23(21-29)13-19-27;;/h22-25,28-29H,1-21H2;2*1H/q+2;;/p-2/t22-,23-,24+,25+,26?,27?;;/m0../s1
- Chave InChI: RGGASBQMTMAKGX-PMBIMDAHSA-L
- SMILES: C1CC2C(CC[N+]2(C1)CCCCCCCCC[N+]34CCCC3C(CC4)CO)CO.[Br-].[Br-]
Propriedades Computadas
- Massa Exacta: 517.8326
- Massa monoisotópica: 566.208254
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 12
- Complexidade: 471
- Contagem de Unidades Ligadas Covalentemente: 3
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 40.5
Propriedades Experimentais
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- PSA: 39.8
(1R,7aR,1'R,7a'R)-4,4'-nonane-1,9-diylbis[1-(hydroxymethyl)hexahydro-1H-pyrrolizinium] dibromide Literatura Relacionada
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
62913-08-0 ((1R,7aR,1'R,7a'R)-4,4'-nonane-1,9-diylbis[1-(hydroxymethyl)hexahydro-1H-pyrrolizinium] dibromide) Produtos relacionados
- 57395-89-8(4-fluoropiperidine;hydrochloride)
- 2225144-15-8((2-bromophenyl)(2-phenylcyclopropyl)methanamine hydrochloride, Mixture of diastereomers)
- 337920-39-5(4-4-(Phenylsulfanyl)phenyl-2-pyrimidinylamine)
- 2011123-48-9(1-Bromo-5,5-difluoro-4,4-dimethylhexane)
- 147663-86-3(rac-ortho-Nicotine Diperchlorate)
- 2127056-19-1(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid)
- 941930-32-1(2-4-(ethylsulfanyl)phenyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide)
- 2007742-25-6(1-(tert-butoxy)carbonyl-3-(5-chlorothiophen-2-yl)methylazetidine-3-carboxylic acid)
- 893725-36-5(4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol)
- 2171668-24-7(1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acid)
Fornecedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
